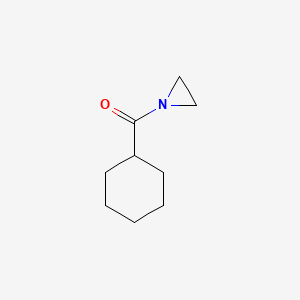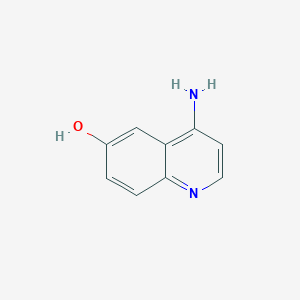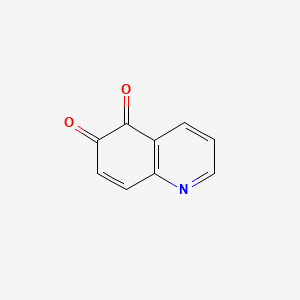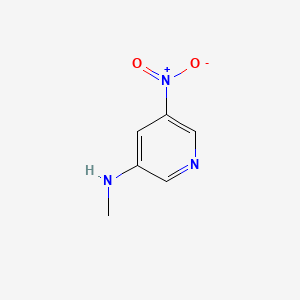![molecular formula C8H10N4 B11920355 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a methanamine group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involving pyrrolopyrimidine derivatives.
Pharmaceuticals: It is a key intermediate in the synthesis of pharmaceutical agents with potential therapeutic benefits.
Chemical Biology: Researchers use this compound to design and synthesize probes for investigating cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A well-known JAK inhibitor with a similar pyrrolopyrimidine core structure.
Tubercidin: Another pyrrolopyrimidine derivative with cytotoxic activity.
Toyocamycin: A naturally occurring nucleoside with a pyrrolopyrimidine structure.
Uniqueness
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3 |
InChI Key |
FVOBZMNNHJVYDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)


![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)




![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)




